ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indole derivatives are often synthesized using a variety of methods. One common method is the Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks .Chemical Reactions Analysis
Indole derivatives often undergo electrophilic substitution due to excessive π-electrons delocalization . This is similar to the benzene ring .Physical and Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . They are also known to be aromatic due to the presence of the indole nucleus .Scientific Research Applications
Catalysis and Hydrolysis
Ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate shows relevance in catalysis and hydrolysis reactions. A study discussed the hydrolysis of similar nitrophenyl acetates, highlighting the catalytic role of various bases and their reaction mechanisms, which can be applicable to understanding the hydrolysis behavior of the subject compound (Bender & Turnquest, 1957).
Synthesis of Derivatives
The compound's derivatives have been synthesized and studied. For example, the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, similar to the structure of the main compound, demonstrates its potential in forming complex organic structures (Yavari, Nasiri, & Djahaniani, 2005).
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has been used for synthesizing hydroxamic acids and ureas, showcasing the utility of similar compounds in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Antitumor Activity
The compound's derivatives have been explored for their potential in antitumor activity. For example, studies on ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which are structurally similar, indicate their potential as potent antimitotic agents (Temple, Rener, Waud, & Noker, 1992).
Corrosion Inhibition
Derivatives of 5-Nitro isatin, closely related to the main compound, have been synthesized and found effective as corrosion inhibitors, suggesting potential applications in material science (Ahmed, 2018).
Mechanism of Action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Thiazole Derivatives
Thiazole derivatives are found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin .
Future Directions
Properties
IUPAC Name |
ethyl 2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c1-2-29-16(25)11-30-20-22-17-14-5-3-4-6-15(14)21-18(17)19(26)23(20)12-7-9-13(10-8-12)24(27)28/h3-10,21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWFEBUQIFUIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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